ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

Neuraminidase inhibition Structure–activity relationship Antiviral drug development

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate (CAS 903907-74-4, molecular formula C₁₁H₁₈N₂O₄, MW 242.27 g/mol) is a chiral cyclohexene derivative bearing acetamido, amino, hydroxy, and ethyl ester functional groups at defined stereocenters (3R,4R,5S). The compound is formally classified as an oseltamivir process-related impurity (Oseltamivir Impurity 16 / Oseltamivir Impurity E) and simultaneously serves as the functionalized cycloalkene skeleton of GS4104, the active pharmacophore core of the anti-influenza drug oseltamivir.

Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
Cat. No. B13410677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate
Molecular FormulaC11H18N2O4
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(C(C(C1)N)NC(=O)C)O
InChIInChI=1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1
InChIKeyZMPNPIVRPAPPQU-IVZWLZJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate – Structural Identity, Classification, and Procurement Context


Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate (CAS 903907-74-4, molecular formula C₁₁H₁₈N₂O₄, MW 242.27 g/mol) is a chiral cyclohexene derivative bearing acetamido, amino, hydroxy, and ethyl ester functional groups at defined stereocenters (3R,4R,5S) [1]. The compound is formally classified as an oseltamivir process-related impurity (Oseltamivir Impurity 16 / Oseltamivir Impurity E) and simultaneously serves as the functionalized cycloalkene skeleton of GS4104, the active pharmacophore core of the anti-influenza drug oseltamivir . Its defining structural feature is the C-3 hydroxy group, which replaces the 3-(1-ethylpropoxy) side chain present in oseltamivir. This substitution reduces the molecular weight by ~70 Da relative to oseltamivir (C₁₆H₂₈N₂O₄, 312.40 g/mol) and fundamentally alters the hydrogen-bonding capacity, lipophilicity, and biological activity profile [2].

Why Generic Substitution of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate with Other Oseltamivir Impurities or Intermediates Fails


Substituting this compound with other oseltamivir-related impurities or cyclohexene intermediates is scientifically invalid because the C-3 hydroxy group defines a unique structure–activity relationship (SAR) vector that no other oseltamivir impurity recapitulates. In oseltamivir, the 3-(1-ethylpropoxy) lipophilic side chain engages a hydrophobic pocket in the neuraminidase active site and is indispensable for sub-nanomolar inhibitory potency [1]. Replacing this side chain with a hydroxy group—as in the target compound—abolishes this hydrophobic interaction, resulting in an IC₅₀ of 6,300 nM against influenza neuraminidase compared to 0.45–2 nM for oseltamivir carboxylate, a potency loss of approximately 3,000- to 14,000-fold [2]. Consequently, even closely related oseltamivir impurities that retain the 3-pentyloxy or 3-(1-ethylpropoxy) group (e.g., Impurity A, C, or F) exhibit fundamentally different biological activity profiles, chromatographic retention behavior, and regulatory reporting thresholds. The quantitative evidence below demonstrates that the target compound occupies a distinct analytical and functional niche that cannot be filled by any in-class substitute.

Product-Specific Quantitative Differentiation Evidence for Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate


Neuraminidase Inhibitory Potency: 3,000–14,000-Fold Weaker than Oseltamivir Carboxylate, Defining a Negative-Control Baseline

The carboxylic acid form of the target compound (Carbocyclic Analogue 31) was evaluated in a standard fluorimetric neuraminidase inhibition assay and returned an IC₅₀ of 6,300 nM (6.30 × 10³ nM) against influenza A virus (A/Puerto Rico/8/1934 H1N1) neuraminidase at pH 6.5 and 2°C [1]. In contrast, oseltamivir carboxylate (GS 4071), the active metabolite of oseltamivir, exhibits an IC₅₀ of 2 nM (broadly cited) to 0.45 nM (influenza A-specific) under comparable assay conditions . This represents a quantified potency difference of approximately 3,150-fold (vs. 2 nM) to 14,000-fold (vs. 0.45 nM). The potency loss is mechanistically attributed to the absence of the 3-(1-ethylpropoxy) lipophilic side chain, which in oseltamivir occupies a hydrophobic pocket formed by Glu276, Arg224, and Ile222 of the neuraminidase active site.

Neuraminidase inhibition Structure–activity relationship Antiviral drug development

Synthetic Route Starting Material: L-Serine Replaces (–)-Shikimic Acid or (–)-Quinic Acid, Reducing Cost and Supply-Chain Risk

The Cong and Yao (2006) synthesis of ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate employs readily available L-serine as the chiral starting material, using ring-closing metathesis and diastereoselective Grignard reactions as key steps [1]. This contrasts with the Rohloff et al. (1998) commercial process for oseltamivir phosphate, which relies on (–)-shikimic acid or (–)-quinic acid—natural products extracted from Chinese star anise (Illicium verum) or produced via fermentation—as the starting material [2]. The L-serine route decouples the synthesis from the seasonal and geopolitical supply constraints associated with star anise cultivation. L-Serine is an industrially bulk-produced amino acid with global annual production exceeding 10,000 metric tons, whereas shikimic acid supply has historically been subject to price volatility (ranging from ~$40/kg to >$500/kg depending on harvest yields and Tamiflu stockpiling demand). The target compound is therefore accessible via a synthetic route with fundamentally lower feedstock risk and greater scalability.

Synthetic methodology Process chemistry Supply-chain resilience

Analytical Reference Standard Purity: ≥98% HPLC with Full Characterization Data Package Enabling Regulatory-Compliant Impurity Profiling

Commercially available ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate (CAS 903907-74-4) is supplied as an oseltamivir impurity reference standard with a purity specification of ≥98% as determined by HPLC . Vendors routinely provide a characterization data package that includes a Certificate of Analysis (COA), ¹H NMR spectrum, mass spectrum (MS), and HPLC chromatogram [1]. This purity level meets or exceeds the analytical requirements for use as a system suitability standard or impurity marker in oseltamivir phosphate drug substance and finished product release testing. In contrast, many other oseltamivir process impurities (e.g., azido impurities identified in the 2024 literature) are not readily available as characterized reference standards, requiring custom synthesis and characterization before analytical method validation can proceed [2]. The defined purity and documentation package of the target compound eliminates this barrier, directly enabling HPLC method development, validation, and routine quality control (QC) application.

Pharmaceutical quality control Impurity profiling Reference standards

Physicochemical Property Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. Oseltamivir Dictate Distinct Chromatographic and Solubility Behavior

The target compound (C₁₁H₁₈N₂O₄, MW 242.27) differs from oseltamivir (C₁₆H₂₈N₂O₄, MW 312.40) by the replacement of the 3-(1-ethylpropoxy) group (–OC₇H₁₅) with a hydroxy group (–OH), reducing the molecular weight by 70.13 Da and eliminating four rotatable bonds [1]. Computed properties for the target compound include a topological polar surface area (tPSA) of 101.9 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds . In contrast, oseltamivir has a tPSA of 90.9 Ų, 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 10 rotatable bonds [1]. The substantially higher hydrogen bond donor count (3 vs. 2) and lower lipophilicity (estimated logP reduction of ~1.5–2.0 log units) produce markedly different reversed-phase HPLC retention behavior. In validated oseltamivir impurity profiling methods, the target compound elutes significantly earlier than oseltamivir and oseltamivir-related impurities that retain the lipophilic 3-alkoxy side chain, necessitating a distinct reference standard for accurate peak identification and quantification [2].

Physicochemical profiling Chromatographic retention Solubility

Best-Fit Application Scenarios for Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate Based on Quantitative Evidence


Negative-Control Probe for Influenza Neuraminidase Inhibitor Screening Assays

The ~3,000- to 14,000-fold reduction in neuraminidase inhibitory potency relative to oseltamivir carboxylate (IC₅₀ = 6,300 nM vs. 0.45–2 nM) positions the target compound as an ideal negative-control compound for neuraminidase inhibitor high-throughput screening (HTS) campaigns [1][2]. As a structurally matched analog that retains the cyclohexene core, acetamido group, and (3R,4R,5S) stereochemistry but lacks the critical 3-(1-ethylpropoxy) pharmacophore, it controls for non-specific binding and assay artifacts without producing the target engagement signal expected of active inhibitors. This makes it scientifically superior to structurally unrelated negative controls (e.g., DMSO vehicle only) that cannot distinguish between assay noise and scaffold-specific false positives.

Certified Reference Standard for Oseltamivir Phosphate Impurity Profiling by HPLC-UV and LC-MS

With a commercial purity specification of ≥95–98% (HPLC) and a characterization data package including COA, ¹H NMR, MS, and HPLC chromatograms, the target compound (CAS 903907-74-4, Oseltamivir Impurity 16/E) serves as a certified reference standard for method development, system suitability testing, and quantitative impurity determination in oseltamivir phosphate drug substance and finished product [3]. Its distinct physicochemical properties—lower molecular weight (242.27 g/mol), higher hydrogen bond donor count (3 vs. 2), and earlier RP-HPLC retention relative to oseltamivir—make an authentic reference standard mandatory for unambiguous peak assignment and accurate quantification per ICH Q2(R1) validation requirements .

Key Intermediate for Novel Oseltamivir Analog Synthesis via C-3 Functionalization

The target compound bears a free C-3 hydroxy group that serves as a chemical handle for late-stage diversification, enabling the synthesis of oseltamivir analogs with modified C-3 side chains via O-alkylation, O-acylation, or Mitsunobu reactions. The Cong & Yao (2006) synthesis from L-serine provides a cost-effective, scalable route to this intermediate that avoids the (–)-shikimic acid supply-chain bottleneck [1]. This is strategically valuable for medicinal chemistry programs exploring neuraminidase inhibitors with altered lipophilicity, pharmacokinetic profiles, or activity against oseltamivir-resistant viral strains that harbor H275Y or E119V neuraminidase mutations.

Process Development Marker for Oseltamivir Synthetic Route Optimization

In the multi-step synthesis of oseltamivir, the C-3 O-alkylation step (introduction of the 3-(1-ethylpropoxy) group) is a critical quality attribute-determining transformation. The target compound represents the immediate precursor to this step and, if present as a residual intermediate in the final API, constitutes a process-related impurity requiring quantification and control [2][3]. Its availability as a characterized reference standard at ≥98% purity enables process analytical technology (PAT) implementation, design-of-experiment (DoE) optimization of the alkylation step, and establishment of acceptance criteria for residual intermediate levels in oseltamivir phosphate batches.

Quote Request

Request a Quote for ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohexene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.